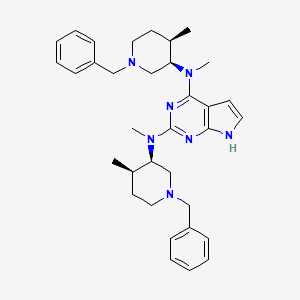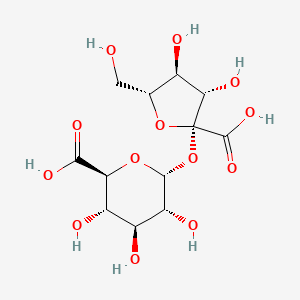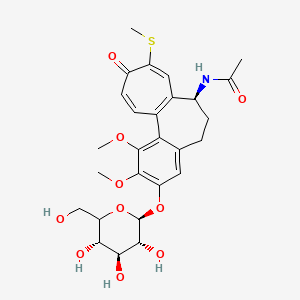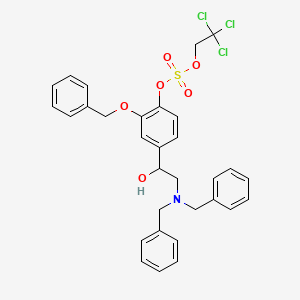
1,2-benzothiazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzothiazol-3-one is an organic compound with the molecular formula C₇H₅NOS. It is a white solid that is structurally related to isothiazole and is part of a class of molecules called isothiazolinones . This compound is widely used as a preservative and antimicrobial agent in various industrial and consumer products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Benzothiazol-3-one can be synthesized through several methods. One common method involves the reaction of 2-mercaptobenzoic acid with diphenyl phosphoryl azide . Another method includes the reaction of 2-(alkylthio)benzaldehyde with hydroxylamine to form 2-(alkylthio)benzaldehyde oxime, which is then reacted with a halogenating agent .
Industrial Production Methods: Industrial production of this compound often involves the reaction of 2-halobenzonitrile with an alkanethiol in a heterogeneous solvent system in the presence of a base, followed by reaction with a halogenating agent in the presence of water .
Chemical Reactions Analysis
Types of Reactions: 1,2-Benzothiazol-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted benzothiazolones depending on the nucleophile used.
Scientific Research Applications
1,2-Benzothiazol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as an antimicrobial agent, inhibiting the growth of bacteria and fungi.
Medicine: It is investigated for its potential use in pharmaceuticals due to its antimicrobial properties.
Industry: It is used as a preservative in products such as paints, adhesives, and cleaning agents.
Mechanism of Action
Comparison with Similar Compounds
Benzisothiazolinone: Another isothiazolinone with similar antimicrobial properties.
2-Methyl-4-isothiazolin-3-one: Used as a preservative in various products.
3-Iodo-2-propynyl N-butylcarbamate: An antimicrobial agent used in paints and coatings.
Uniqueness: 1,2-Benzothiazol-3-one is unique due to its specific structural features that confer high stability and broad-spectrum antimicrobial activity. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C7H5NOS |
|---|---|
Molecular Weight |
157.14 g/mol |
IUPAC Name |
1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H5NOS/c9-7-5-3-1-2-4-6(5)10-8-7/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
DMSMPAJRVJJAGA-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)C(=O)NS2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13843901.png)
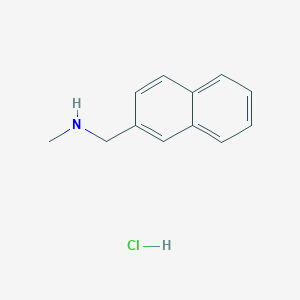
![[(4aR,6S,7R,8S,8aS)-7-benzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843917.png)
